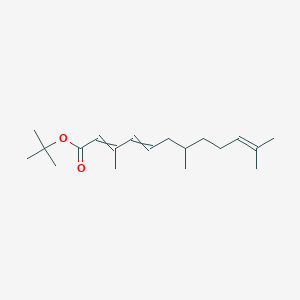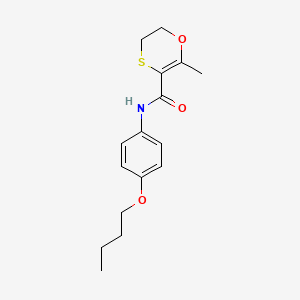
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and an oxathiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, recrystallization, and filtration are commonly employed to purify the final product . The use of advanced analytical techniques, such as infrared spectroscopy and thin-layer chromatography, helps confirm the identity and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butoxyphenyl group makes it susceptible to nucleophilic attacks, while the oxathiine ring can participate in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, bromobutane, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme interactions and metabolic pathways. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Additionally, in industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxathiine ring and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide include N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine and N-(4-butoxyphenyl)acetamide . These compounds share structural similarities, such as the butoxyphenyl group, but differ in other functional groups and ring structures.
Uniqueness: The presence of the oxathiine ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and biological interactions .
Eigenschaften
CAS-Nummer |
60462-44-4 |
|---|---|
Molekularformel |
C16H21NO3S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-9-20-14-7-5-13(6-8-14)17-16(18)15-12(2)19-10-11-21-15/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
RKANMLQAVKLZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)


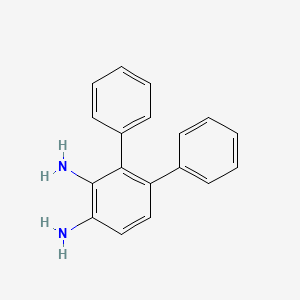

![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)

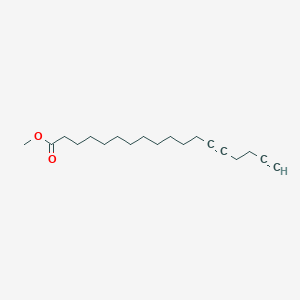

![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)

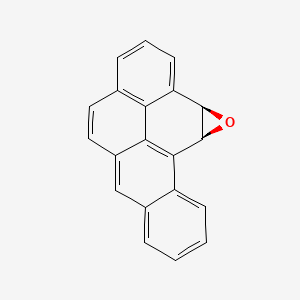
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)
